molecular formula C15H18Cl2N2O2 B4735483 N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide

N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide

Cat. No. B4735483
M. Wt: 329.2 g/mol
InChI Key: PBTISBWOJXGXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACEA is a chemical compound that belongs to the class of cannabinoids. It is a selective agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have a high affinity for this receptor. ACEA is a potent and specific CB1 agonist, which makes it an attractive target for research into the endocannabinoid system.

Mechanism of Action

ACEA acts as a selective agonist of the N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide receptor. This compound receptors are primarily found in the brain and are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood. ACEA binds to the this compound receptor, leading to the activation of downstream signaling pathways that result in its pharmacological effects.
Biochemical and physiological effects:
ACEA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. ACEA has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, ACEA has been shown to reduce anxiety-like behaviors in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

ACEA has several advantages for lab experiments. It is a potent and specific N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide agonist, which allows for precise control over the activation of the this compound receptor. ACEA is also highly soluble in organic solvents, which makes it easy to prepare solutions for experiments. However, ACEA has some limitations, including its high cost and complex synthesis method.

Future Directions

There are several future directions for research on ACEA. One potential area of research is the development of novel ACEA derivatives that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of ACEA in human clinical trials. Finally, there is a need for further research into the mechanisms of action of ACEA and its effects on the endocannabinoid system.
In conclusion, ACEA is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It acts as a selective agonist of the N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide receptor and has been shown to have a wide range of pharmacological effects. ACEA has several advantages for lab experiments, but also has some limitations. Future research on ACEA should focus on the development of novel derivatives, clinical trials, and investigation of its mechanisms of action.

Scientific Research Applications

ACEA has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. ACEA has also been studied for its potential in treating anxiety, depression, and addiction.

properties

IUPAC Name

N'-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c16-11-7-6-10(13(17)8-11)9-18-14(20)15(21)19-12-4-2-1-3-5-12/h6-8,12H,1-5,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTISBWOJXGXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N'-(2,4-dichlorobenzyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.